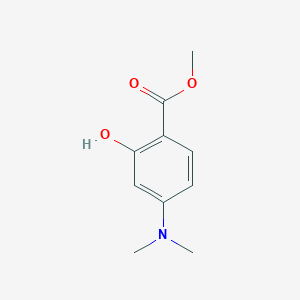

Methyl 4-(dimethylamino)-2-hydroxybenzoate

概要

説明

Methyl 4-(dimethylamino)benzoate is a derivative of benzoic acid . It’s a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Knoevenagel condensation reaction followed by metathesization .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single crystal X-ray diffraction (SXRD) and NMR analysis .Chemical Reactions Analysis

The thermal cis−trans isomerization of similar compounds like methyl orange in acidic aqueous solutions has been investigated . Also, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like FT-IR, FT-Raman, and UV-DRS spectroscopy .科学的研究の応用

- Application : This compound is used in the synthesis of isoxazolone-type heterocycles .

- Method : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The results of the application of the catalysts Ag–Al 2 O 3, Ag–MgO and Ag–CeO 2 in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule .

- Results : All the catalysts had interested yields up to 60%. However, the Ag–CeO 2 catalyst showed a yield that goes to 94% .

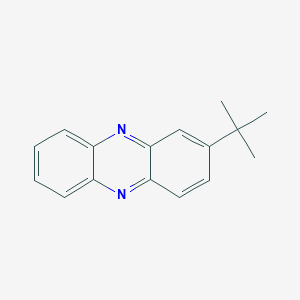

- Application : The growth of 4- N, N -dimethylamino-4- N -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported .

- Method : The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation . The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .

- Results : The highest terahertz conversion efficiency is 1.71×10 –5 .

Synthesis of Isoxazolone-Type Heterocycles

Growth of DSTMS Crystal and THz Wave Generation

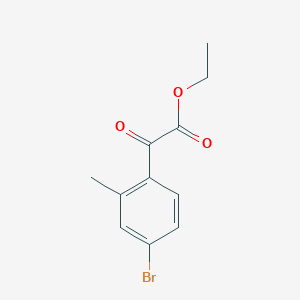

- Application : This compound is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .

- Method : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins .

- Results : The reaction results in the formation of 3,5-disubstituted 2,6-dicyanoaniline .

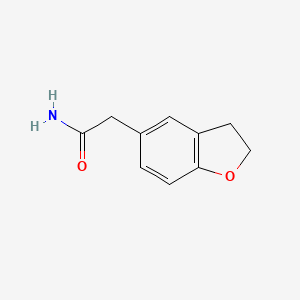

- Application : This compound is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

- Method : The acylation of alcohols is carried out under auxiliary base- and solvent-free conditions .

- Results : The reaction results in the formation of corresponding esters .

- Application : This compound is used as a chromogenic reagent for the determination of benzodiazepines and flavanols .

- Method : The determination involves the use of this compound as a chromogenic reagent .

- Results : The reaction results in a color change that can be used to determine the presence of benzodiazepines and flavanols .

Synthesis of 3,5-disubstituted 2,6-dicyanoaniline

Acylation of Alcohols

Determination of Benzodiazepines and Flavanols

- Application : This compound is used in the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, the main component of the green solvent, PolarClean .

- Method : Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach .

- Results : The more advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .

- Application : This compound is used in the growth of high-quality organic 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) crystals for THz wave generation .

- Method : The growth method greatly improved crystallinity. The difference frequency mixing, based on the KTiOPO4 (KTP)-optical parametric oscillator (OPO), generated a coherent, tunable, THz wave in the range of 2 to 30THz using DAST crystals .

- Results : These superior DAST crystals also extended the THz generation time. A constant THz energy output was achieved for over 10 h, whereas conventional DAST crystals had reduced the THz wave output in less than 1 hour .

Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Growth of DAST Crystals for THz Wave Generation

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-(dimethylamino)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFNNYRLZPAKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610198 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

CAS RN |

27559-59-7 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

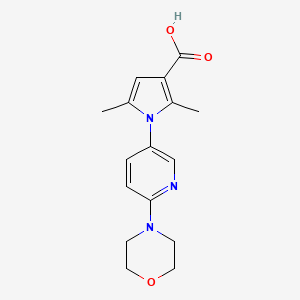

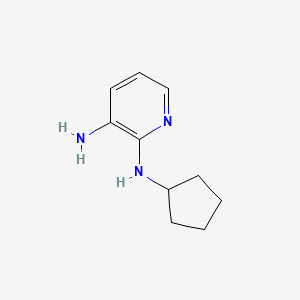

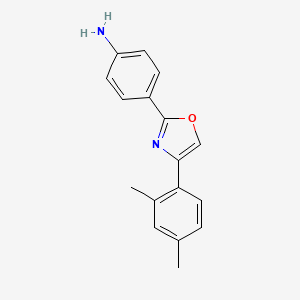

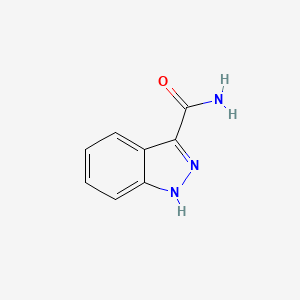

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)